6,8-dichloro-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide
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Overview
Description
6,8-Dichloro-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a chromene core with dichloro and trifluoromethyl substituents, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dichloro-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 6,8-dichloro-4-oxo-4H-chromene-3-carbaldehyde with 3-(trifluoromethyl)aniline under acidic or basic conditions to form the desired carboxamide . The reaction conditions, such as temperature and solvent, can vary depending on the specific synthetic route chosen.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
6,8-Dichloro-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The chromene core can be oxidized under specific conditions to form corresponding quinones.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Substitution: The dichloro substituents can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce hydroxyl derivatives .
Scientific Research Applications
6,8-Dichloro-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antibacterial and anticancer agent due to its unique chemical structure.
Materials Science: The compound’s stability and electronic properties make it a candidate for use in organic electronics and photovoltaic devices.
Biological Studies: Researchers study its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 6,8-dichloro-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
6,8-Dichloro-4-oxo-4H-chromene-3-carbaldehyde: Shares the chromene core but lacks the trifluoromethyl and carboxamide groups.
8-Chloro-4-oxo-4H-chromene-3-carbaldehyde: Similar structure with a single chlorine substituent.
6-Ethoxy-4-oxo-4H-chromene-3-carbaldehyde: Contains an ethoxy group instead of chlorine.
Uniqueness
6,8-Dichloro-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide is unique due to the presence of both dichloro and trifluoromethyl substituents, which enhance its chemical stability and biological activity.
Properties
Molecular Formula |
C17H8Cl2F3NO3 |
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Molecular Weight |
402.1 g/mol |
IUPAC Name |
6,8-dichloro-4-oxo-N-[3-(trifluoromethyl)phenyl]chromene-2-carboxamide |
InChI |
InChI=1S/C17H8Cl2F3NO3/c18-9-5-11-13(24)7-14(26-15(11)12(19)6-9)16(25)23-10-3-1-2-8(4-10)17(20,21)22/h1-7H,(H,23,25) |
InChI Key |
TYQLGHOQFTWSRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC(=O)C3=C(O2)C(=CC(=C3)Cl)Cl)C(F)(F)F |
Origin of Product |
United States |
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